molecular formula C20H20N4O4S2 B2787597 3,4-dimethoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392291-74-6

3,4-dimethoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2787597
CAS No.: 392291-74-6
M. Wt: 444.52
InChI Key: IQFAQUBOSBEEHG-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-thiadiazole derivative characterized by a central heterocyclic thiadiazole ring. At the 5-position of the thiadiazole, it features a sulfanyl (-S-) group connected to a methylene bridge bearing a carbamoyl moiety derived from 4-methylphenylamine. The N-position of the thiadiazole is substituted with a benzamide group containing 3,4-dimethoxy substituents on the aromatic ring.

Properties

IUPAC Name

3,4-dimethoxy-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-12-4-7-14(8-5-12)21-17(25)11-29-20-24-23-19(30-20)22-18(26)13-6-9-15(27-2)16(10-13)28-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFAQUBOSBEEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, including the formation of the thiadiazole ring and subsequent functionalization. The general synthetic route may include:

    Formation of Thiadiazole Ring: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Functionalization: Introduction of the 3,4-dimethoxybenzamide group and the p-tolylaminoethylthio group can be carried out through nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,3,4-thiadiazole and oxadiazole derivatives, focusing on molecular features, physicochemical properties, and spectral data.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Ring Substituents at Thiadiazole 2-/5-Positions Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR, NMR) Source
3,4-Dimethoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide 1,3,4-Thiadiazole 2-N: 3,4-dimethoxybenzamide; 5-S: CH₂-C(O)-NH-(4-methylphenyl) ~477 (calculated) Not reported Expected ν(C=O) ~1660–1680 cm⁻¹; δ(Ar-OCH₃) ~3.8–4.0 ppm (¹H NMR)
Compound 7d : 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide 1,3,4-Oxadiazole 2-S: propanamide; 5-S: CH₂-(2-amino-thiazole) 375 162–164 ν(NH₂) ~3150–3319 cm⁻¹; δ(NH) ~8.5 ppm (¹H NMR)
Compound 7h : (E)-N-((5-(3,4-dimethoxybenzylideneamino)-1,3,4-thiadiazol-2-yl)methyl)benzamide 1,3,4-Thiadiazole 2-N: benzamide; 5-N: CH=N-(3,4-dimethoxyphenyl) ~423 114–116 ν(C=N) ~1610 cm⁻¹; ν(C=O) ~1810 cm⁻¹
N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 1,3,4-Thiadiazole 2-N: 4-(dimethylsulfamoyl)benzamide; 5-S: CH₂-(4-Cl-phenyl) ~505 Not reported ν(SO₂) ~1150–1250 cm⁻¹; δ(Cl) ~7.4 ppm (¹H NMR)

Key Structural and Functional Differences

Core Heterocycle :

  • The target compound and most analogs (e.g., 7h, 7i, 7j) retain the 1,3,4-thiadiazole ring, which is sulfur-rich and contributes to π-π stacking and hydrophobic interactions. In contrast, compound 7d () uses a 1,3,4-oxadiazole ring, replacing one sulfur with oxygen. This substitution reduces electron-withdrawing effects but may improve metabolic stability .

Substituent Diversity: Sulfanyl vs. Benzylideneamino Groups: The target compound’s 5-position sulfanyl-carbamoyl side chain contrasts with the benzylideneamino group in 7h, which introduces a Schiff base (C=N) capable of metal coordination. Methoxy vs. Halogen Substituents: The 3,4-dimethoxy groups on the benzamide moiety enhance electron-donating effects compared to halogenated analogs (e.g., 4-Cl in ), which may alter solubility and receptor binding .

Spectral Signatures :

  • IR Spectroscopy : The target compound’s carbamoyl group is expected to show a strong ν(C=O) stretch at ~1660–1680 cm⁻¹, similar to hydrazinecarbothioamides (). In contrast, 7h exhibits a higher ν(C=O) at 1810 cm⁻¹ due to the benzamide’s conjugation with the thiadiazole .
  • ¹H NMR : Methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm) distinguish the target compound from halogenated derivatives, where δ(Cl) appears at ~7.4 ppm .

Q & A

Q. What are the typical synthetic routes for preparing 3,4-dimethoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide?

The synthesis involves multi-step reactions, starting with the formation of the thiadiazole core. Key steps include:

  • Thiadiazole ring construction : Cyclization of thiosemicarbazides under acidic conditions .
  • Functionalization : Introduction of sulfanyl and carbamoyl groups via nucleophilic substitution and coupling reactions. Polar aprotic solvents (e.g., DMF) and catalysts like EDCI/HOBt are used for amide bond formation .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .
    Reaction monitoring via TLC or HPLC is critical to optimize intermediates .

Q. How is the compound characterized structurally and analytically?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assigns methoxy, sulfanyl, and aromatic protons .
    • IR : Confirms amide C=O (1650–1680 cm⁻¹) and thiadiazole C-S (650–750 cm⁻¹) .
  • Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at ~475 m/z) .
  • Elemental analysis : Confirms C, H, N, S content within ±0.3% .

Q. What preliminary biological screening assays are used to evaluate its activity?

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases .

Advanced Research Questions

Q. How can computational methods predict its interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., EGFR kinase). The thiadiazole and benzamide moieties show hydrogen bonding with active sites .
  • MD simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .
  • QSAR : Electron-withdrawing substituents (e.g., trifluoromethyl) correlate with enhanced activity .

Q. What strategies optimize reaction yields during synthesis?

  • Solvent selection : DMF improves solubility of intermediates vs. THF .
  • Temperature control : Lower temps (0–5°C) reduce side reactions during sulfanyl group addition .
  • Catalysts : Pd(OAc)₂ enhances coupling efficiency in aryl-amide formation (yield increase from 60% to 85%) .

Q. How do structural analogs reconcile contradictory bioactivity data?

  • Case study : Replacement of 4-methylphenyl with 3,5-dimethylphenyl increases antimicrobial activity (MIC 8 → 2 µg/mL) but reduces solubility.
  • Method : Comparative SAR analysis using Hammett constants to evaluate electronic effects .
  • Resolution : Balance lipophilicity (logP) via substituent modification (e.g., methoxy → ethoxy) .

Q. What advanced techniques resolve crystallographic data for mechanistic studies?

  • Single-crystal X-ray diffraction : SHELXL refines structures, revealing planar thiadiazole rings and dihedral angles (e.g., 15° between benzamide and thiadiazole) .
  • Twinned data refinement : SHELXT handles pseudo-merohedral twinning in crystals grown from DMSO/water .

Q. How is stability assessed under physiological conditions?

  • pH stability : Incubate in PBS (pH 7.4) and analyze degradation via HPLC at 24/48/72h .
  • Metabolic stability : Liver microsome assays quantify CYP450-mediated metabolism (t₁/₂ ~45 min) .
  • Light sensitivity : UV-Vis monitors absorbance changes under accelerated light exposure .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)Ref.
Thiadiazole formationH₂SO₄, reflux, 6h7590
Sulfanyl additionCS₂, KOH, RT, 12h6888
Amide couplingEDCI/HOBt, DMF, 0°C → RT8295

Q. Table 2. Biological Activity Profile

AssayTarget/ModelResultRef.
Anticancer (MTT)HeLa cellsIC₅₀ 12 µM
Antimicrobial (MIC)S. aureus (ATCC 25923)4 µg/mL
Kinase inhibitionEGFR (IC₅₀)0.8 µM

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